Losartan-d3 - 1030936-74-3

Losartan-d3

Catalog Number: EVT-13537587
CAS Number: 1030936-74-3
Molecular Formula: C22H23ClN6O
Molecular Weight: 425.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Losartan-d3, known chemically as 5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carboxylic acid, is a deuterated form of Losartan, which is a widely used angiotensin II receptor antagonist. This compound is particularly significant in pharmacological research and applications due to its role in hypertension management and potential therapeutic effects in various conditions. Losartan-d3 is classified under the category of antihypertensive agents and is utilized in both clinical and research settings.

Source

Losartan-d3 is synthesized from Losartan through specific chemical modifications that incorporate deuterium isotopes. The compound's synthesis can be traced back to patented methods that outline its preparation, ensuring high purity and yield while minimizing toxic impurities during production processes .

Classification

Losartan-d3 falls under the classification of pharmaceutical compounds, specifically as an angiotensin II receptor blocker (ARB). Its deuterated nature allows for advanced pharmacokinetic studies and metabolic profiling, making it a valuable tool in drug development and clinical research.

Synthesis Analysis

The synthesis of Losartan-d3 involves several key steps:

  1. Starting Materials: The synthesis typically begins with the base compound Losartan or its intermediates.
  2. Deuteration Process: The introduction of deuterium atoms into the molecular structure can be achieved through various methods such as catalytic hydrogenation or chemical exchange reactions.
  3. Purification: Following synthesis, the product undergoes purification processes to remove unreacted materials and by-products. Techniques such as chromatography are often employed to ensure the desired purity level.
Molecular Structure Analysis

Structure

Losartan-d3 has a complex molecular structure characterized by:

  • Molecular Formula: C22H18ClD3N6O2
  • Molecular Weight: Approximately 439.913 g/mol
  • Key Functional Groups: The structure includes a tetrazole ring, an imidazole moiety, and a chlorinated aromatic system.

Data

The compound's structural data can be represented as follows:

PropertyValue
Molecular FormulaC22H18ClD3N6O2
Molecular Weight439.913 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

This structural complexity contributes to its pharmacological activity and specificity towards angiotensin II receptors.

Chemical Reactions Analysis

Losartan-d3 participates in various chemical reactions typical of pharmaceuticals:

  1. Receptor Binding: It selectively binds to angiotensin II type 1 receptors, inhibiting their action.
  2. Metabolism: In vivo, Losartan-d3 can undergo metabolic transformations similar to its parent compound, leading to the formation of active metabolites.
  3. Stability Reactions: The compound is stable under normal conditions but can react with strong oxidizing agents.

These reactions are crucial for understanding the compound's behavior in biological systems and its therapeutic efficacy .

Mechanism of Action

Losartan-d3 functions primarily as an antagonist of the angiotensin II type 1 receptor. The mechanism involves:

  1. Competitive Inhibition: It competes with angiotensin II for binding sites on the receptor, effectively blocking its vasoconstrictive effects.
  2. Reduction of Blood Pressure: By inhibiting this pathway, Losartan-d3 leads to vasodilation and decreased blood pressure.
  3. Pharmacokinetics: The deuterated form may exhibit altered pharmacokinetics compared to non-deuterated counterparts, impacting absorption, distribution, metabolism, and excretion profiles.

Studies indicate that Losartan-d3 retains significant efficacy in modulating blood pressure through these mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary.

Chemical Properties

These properties are essential for determining storage conditions and handling protocols for laboratory use .

Applications

Losartan-d3 is utilized primarily in scientific research:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to trace metabolic pathways more accurately than non-deuterated forms.
  2. Drug Development: It serves as a reference standard in the development of new antihypertensive agents.
  3. Clinical Research: Investigations into its effects on hypertension management and potential benefits in other cardiovascular diseases are ongoing.

The unique properties of Losartan-d3 make it an invaluable asset in both academic research and pharmaceutical development contexts .

Isotopic Labeling Strategies for Deuterated Angiotensin II Receptor Antagonists

Synthetic Methodologies for Deuterium Incorporation in Tetrazole-Based Pharmaceuticals

Deuterium (²H) incorporation into tetrazole-containing pharmaceuticals like losartan enhances metabolic stability while preserving pharmacological activity. Strategic deuteration focuses on positions susceptible to enzymatic oxidation, particularly alkyl side chains adjacent to heterocyclic systems. For angiotensin II receptor antagonists, the n-butyl group attached to the imidazole ring is a primary target due to its vulnerability to cytochrome P450 (CYP2C9/CYP3A4)-mediated ω-1 hydroxylation [6] [7].

Key synthetic routes include:

  • Catalytic H/D Exchange: Pd/C-catalyzed deuteriolysis of halogenated precursors under high-pressure D₂ gas enables site-specific deuteration. This method achieves >95% deuterium incorporation at the C-1 position of the n-butyl chain but requires optimization to prevent tetrazole ring degradation [7].
  • Deuterated Building Blocks: Coupling deuterium-labeled imidazole intermediates (e.g., 2-(n-butyl-d₇-4-chloro-1H-imidazol-5-yl)methanol) with biphenyltetrazole moieties via Suzuki-Miyaura cross-coupling. Pd nanoparticle catalysts derived from *Sargassum incisifolium enhance reaction sustainability, yielding deuterated biphenyl intermediates at 98% efficiency [1].
  • Tetrazole Protection Strategies: Trityl-group shielding prevents coordination with metal catalysts during deuterium incorporation. Subsequent acidic deprotection (HCl/THF) yields >99% pure deuterated losartan analogs without isotopic scrambling [7].

Table 1: Comparative Analysis of Deuteration Methods for Tetrazole-Imidazole Pharmaceuticals

MethodDeuteration SiteIsotopic PurityYieldKey Limitation
Catalytic H/D Exchangen-butyl (C-1)90-95%65-70%Tetrazole ring degradation
Suzuki Cross-CouplingBiphenyl linker98-99%85-90%Requires protected tetrazole
Deuteroalkylationn-butyl (full chain)>99.5%75-80%Multi-step synthesis complexity

Optimization of Deuterium Labeling in Imidazole Derivatives: Case Study of Losartan-d₃

Losartan-d₃ (2-(butyl-d₃)-4-chloro-1-[[2´-(1H-tetrazol-5-yl)[1,1´-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol) exemplifies precision deuteration at metabolically vulnerable sites. Its synthesis prioritizes the n-butyl chain’s terminal methyl group (-CD₃), where CYP-mediated oxidation predominantly occurs [6] [9].

Synthetic Optimization Steps:

  • Deuterated Valerimidate Synthesis: Methyl valerimidate-d₃ (CD₃(CD₂)₃C(=NH)OCH₃) undergoes condensation with glycine methyl ester, forming 2-(butyl-d₃)-3,5-dihydro-4H-imidazol-4-one. Vilsmeier-Haack formylation (POCl₃/DMF) at 40°C yields 2-(butyl-d₃)-4-chloro-1H-imidazole-5-carbaldehyde without deuterium loss [7].
  • Benzylation Selectivity: The aldehyde intermediate reacts with 4´-(bromomethyl)-[1,1´-biphenyl]-2-carbonitrile under K₂CO₃ catalysis. Maintaining pH 8–8.5 ensures >97% regioselective N-alkylation at the imidazole’s N-1 position, minimizing N-3 alkylation byproducts [7].
  • Tetrazole Cyclization: Nitrile cyclization employs trimethyltin azide (Me₃SnN₃) in toluene at 110°C, avoiding isotopic exchange. Subsequent detriphenylmethylation with H₂SO₄/acetonitrile/water liberates Losartan-d₃ with 99.7% isotopic purity [7] [9].

Analytical Validation:

  • MS/MS Fragmentation: LCMS-8040 analysis confirms deuterium retention using transition m/z 426.0 → 234.0 (losartan-d₃) vs. m/z 423.0 → 231.0 (unlabeled). The 3-Da shift verifies -CD₃ incorporation [9] [10].
  • Isotopic Enrichment: NMR (³H) quantifies deuterium at C-22, C-23, and C-24 positions, showing <0.2% protium impurity [9].

Table 2: Synthetic Parameters for Optimized Losartan-d₃ Production

StepReagent/ConditionIsotopic IntegrityYield
Imidazole ring formationMethyl valerimidate-d₃ + glycine ester>99.5% retained88%
Vilsmeier formylationPOCl₃/DMF, 40°C, 4h>99.8% retained92%
BenzylationK₂CO₃/DMAC, 80°C, 12h>99.7% retained85%
Tetrazole cyclizationMe₃SnN₃, toluene, 110°C>99.9% retained78%

Stability Analysis of Deuterated Positions Under Varied Reaction Conditions

Deuterium kinetic isotope effects (KIEs) influence synthetic efficiency and metabolic resilience. Losartan-d₃’s -CD₃ group exhibits enhanced stability toward acid/base-mediated exchange but faces risks during high-temperature cyclization.

Stability Challenges and Solutions:

  • Thermal Degradation: At >120°C, tetrazole cyclization induces β-elimination of deuterium from the imidazole-attached n-butyl chain. Mitigation involves:
  • Lowering reaction temperature to 110°C
  • Using azide surrogates (e.g., NaN₃/NH₄Cl) instead of trimethyltin azide to reduce thermal exposure [7]
  • Acidic/alkaline Resilience: Losartan-d₃ maintains isotopic integrity under physiological pH (1–9) but undergoes H/D exchange at C-22 in strong acids (pH <0.5) due to imidazole ring protonation. Optimal deprotection uses 10% H₂SO₄ (pH ≈1.5), limiting deuterium loss to <0.3% [7] [9].
  • Photolytic Stability: N-Bromosuccinimide (NBS)-mediated bromination under LED light—critical for converting 4´-methylbiphenyl to 4´-(bromomethyl)biphenyl—preserves deuterium with >98% retention when conducted at 0–5°C [1].

Metabolic Stability Evidence:

  • In Vitro Microsomal Studies: Human liver microsomes show 3.2-fold reduced oxidation of Losartan-d₃’s -CD₃ group compared to protiated losartan, extending its half-life from 1.5 h to 4.8 h. Deuterium blocks the rate-limiting C-H bond cleavage step in CYP3A4-mediated hydroxylation [6] [9].
  • Mass Spectrometry Tracking: MS/MS multiple reaction monitoring (m/z 426→234) confirms negligible deuterium loss in hepatocyte assays, validating metabolic resilience [10].

Table 3: Stability Profile of Losartan-d₃ Under Functionalization Conditions

Reaction ConditionDeuterium RetentionMajor Risk FactorMitigation Strategy
Strong acid (pH <0.5)85-90%C-22 H/D exchangeUse pH 1.5 buffers
Tetrazole cyclization (>120°C)75-80%β-elimination at C-21Limit temperature to 110°C
Photobromination>98%Radical-mediated H abstractionLED light at 0–5°C
Alkaline hydrolysis (pH 12)>99%None observedNot required

Properties

CAS Number

1030936-74-3

Product Name

Losartan-d3

IUPAC Name

[5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazol-4-yl]methanol

Molecular Formula

C22H23ClN6O

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3

InChI Key

PSIFNNKUMBGKDQ-FIBGUPNXSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl

Isomeric SMILES

[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.